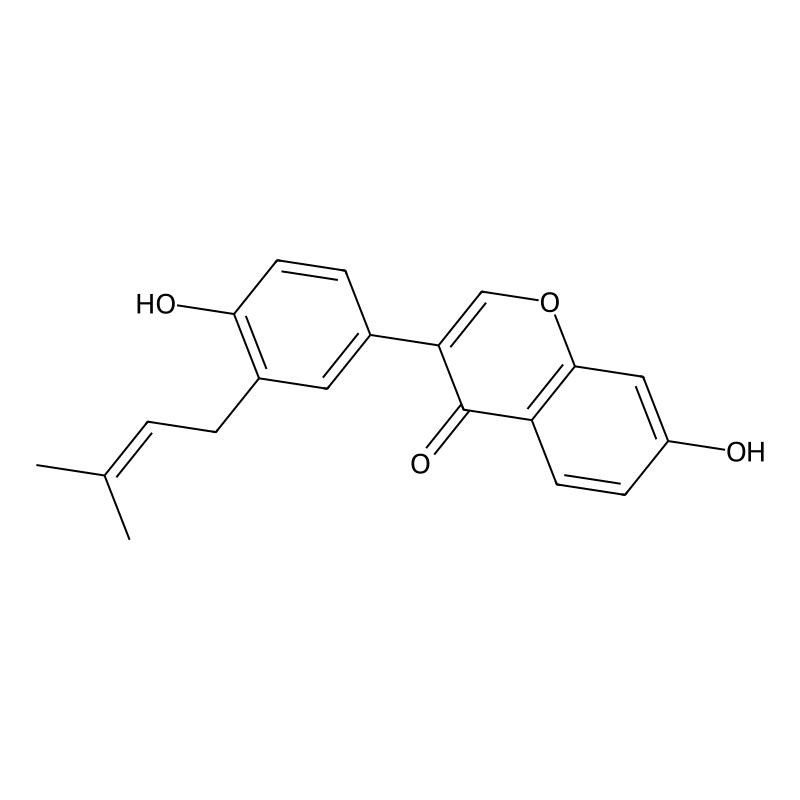

Neobavaisoflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neobavaisoflavone is a prenylated isoflavone primarily isolated from the seeds of *Psoralea corylifolia*. As a member of the flavonoid class, it is investigated for a range of biological activities, including anti-inflammatory, antioxidant, and anti-osteoporotic properties. Its defining structural feature, a prenyl group, critically influences its bioactivity and differentiates it from more common non-prenylated isoflavones like genistein and daidzein, making it a specific tool for research into metabolic diseases, bone biology, and inflammatory signaling.

References

- [1] Zhu, Y. D., Guan, X., Chen, J., & Ge, G. B. (2021). Neobavaisoflavone Induces Bilirubin Metabolizing Enzyme UGT1A1 via PPARα and PPARγ. Frontiers in Pharmacology, 11, 628314.

- [4] Tang, Y., et al. (2022). Metabolites Identification and Mechanism Prediction of Neobavaisoflavone In Vitro and In Vivo of Rats through UHPLC-Q-Exactive Plus Orbitrap MS Integrated Network Pharmacology. Molecules, 27(23), 8408.

- [5] Chen, L., et al. (2020). Neobavaisoflavone inhibits osteoclastogenesis through blocking RANKL signalling‐mediated TRAF6 and c‐Src recruitment and NF‐κB, MAPK and Akt pathways. Journal of Cellular and Molecular Medicine, 24(21), 12513-12527.

Substituting Neobavaisoflavone with non-prenylated analogs like genistein or daidzein is inadvisable for mechanism-specific studies. The prenyl moiety significantly alters lipophilicity and steric interactions, leading to distinct binding affinities and potencies at key molecular targets such as protein tyrosine phosphatases and nuclear receptors. Even substitution with other prenylated flavonoids like bavachin or isobavachalcone can yield quantitatively different outcomes in cellular assays. For reproducible and target-validated results in metabolic or bone formation research, sourcing the specific Neobavaisoflavone isomer is critical to avoid confounding data and ensure study comparability.

References

- [1] Cui, Y. K., et al. (2010). New 5-deoxyflavonoids and their inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) activity. Bioorganic & medicinal chemistry, 18(17), 6395–6401.

- [2] Zhu, Y. D., Guan, X., Chen, J., & Ge, G. B. (2021). Neobavaisoflavone Induces Bilirubin Metabolizing Enzyme UGT1A1 via PPARα and PPARγ. Frontiers in Pharmacology, 11, 628314.

Potent and Differentiated PTP1B Inhibition Compared to Structural Analogs

Neobavaisoflavone demonstrates potent inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes research. In a comparative enzyme assay, Neobavaisoflavone exhibited an IC50 value of 17.9 ± 2.6 μM. This potency is comparable to its close analog, bavachin (IC50 of 15.2 ± 1.2 μM), but significantly stronger than other flavonoids that lack specific prenyl or methoxy group substitutions, which show IC50 values greater than 60 μM.

| Evidence Dimension | PTP1B Enzyme Inhibition (IC50) |

| Target Compound Data | 17.9 ± 2.6 μM |

| Comparator Or Baseline | Bavachin (analog): 15.2 ± 1.2 μM; Unsubstituted analogs: >60 μM |

| Quantified Difference | Over 3.3-fold more potent than unsubstituted flavonoid analogs. |

| Conditions | In vitro enzyme inhibition assay against human recombinant PTP1B. |

For researchers targeting PTP1B, this specifies Neobavaisoflavone as a potent, well-characterized inhibitor, justifying its selection over less active, more generic flavonoids for screening or mechanism of action studies.

Quantifiable Induction of Osteogenic Differentiation in Pre-Osteoblastic Cells

Neobavaisoflavone actively promotes osteogenesis in MC3T3-E1 pre-osteoblastic cells, a key process in bone biology research. Treatment with Neobavaisoflavone results in a notable, concentration-dependent increase in alkaline phosphatase (ALP) activity, a critical marker of osteoblast differentiation. This pro-osteogenic effect is also demonstrated by an increase in the expression of bone matrix proteins like Type I collagen and osteocalcin. In contrast, the common isoflavone daidzein shows weaker or negligible effects on ALP activity in some cell models, highlighting the functional importance of Neobavaisoflavone's specific structure.

| Evidence Dimension | Alkaline Phosphatase (ALP) Activity Induction |

| Target Compound Data | Concentration-dependent enhancement of ALP activity and bone nodule formation. |

| Comparator Or Baseline | Daidzein (common isoflavone): Showed negligible ALP activity enhancement in ASCs and weaker enhancement than other analogs in BMSCs. |

| Quantified Difference | Demonstrates a clear pro-osteogenic effect where common substitutes like daidzein are less effective or inactive. |

| Conditions | In vitro culture of MC3T3-E1 pre-osteoblastic cells and bone marrow-derived mesenchymal stem cells (BMSCs) / adipose-derived stromal/stem cells (ASCs). |

This evidence justifies the procurement of Neobavaisoflavone over common isoflavones like daidzein for studies requiring robust and reproducible induction of osteoblast differentiation and bone matrix formation.

Dual PPARα and PPARγ Agonist Activity for Metabolic Regulation Studies

Neobavaisoflavone functions as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), activating both in a dose-dependent manner. This dual activity is a distinguishing feature relevant for studying integrated metabolic pathways, as many synthetic agonists are selective for one subtype (e.g., fibrates for PPARα, thiazolidinediones for PPARγ). Among a panel of tested flavonoids, Neobavaisoflavone was identified as the most potent inducer of UGT1A1, an effect mediated through its activation of PPARs. This provides a specific, functional readout of its receptor agonism.

| Evidence Dimension | Nuclear Receptor Activation |

| Target Compound Data | Dose-dependent activation of both PPARα and PPARγ. |

| Comparator Or Baseline | Selective agonists (e.g., fibrates, thiazolidinediones) which typically target only one PPAR subtype. |

| Quantified Difference | Offers a dual-agonist profile not present in subtype-selective benchmark compounds. |

| Conditions | Cell-based nuclear receptor reporter assays; hepatic cell lines. |

For researchers investigating lipid metabolism, inflammation, and detoxification pathways regulated by PPARs, Neobavaisoflavone provides a valuable tool with a dual-activation profile, justifying its selection over single-target synthetic agonists.

Lead Compound for Developing Modulators of Insulin Signaling Pathways

Based on its quantified, micromolar-range inhibition of PTP1B, Neobavaisoflavone is a justified choice as a lead compound or positive control in screening campaigns aimed at discovering novel therapeutics for type 2 diabetes and obesity.

Inducing Agent for In Vitro Bone Regeneration and Tissue Engineering Models

The demonstrated ability of Neobavaisoflavone to robustly increase ALP activity and bone matrix protein expression makes it a specific and effective agent for inducing osteogenic differentiation in cell culture models, particularly where common substitutes like daidzein are less effective.

Investigating Integrated Metabolic Regulation via Dual PPAR Activation

As a dual PPARα/γ agonist, Neobavaisoflavone is well-suited for studies on the interplay between lipid metabolism, glucose homeostasis, and detoxification pathways. Its use is indicated in research exploring the coordinated regulation of metabolic gene expression.

References

- [1] Na, M., et al. (2006). Protein tyrosine phosphatase 1B inhibitory activity of 5-deoxyflavonoids from the roots of Erythrina abyssinica. Planta medica, 72(14), 1332–1334.

- [2] Wang, J. H., et al. (2012). Neobavaisoflavone stimulates osteogenesis via p38-mediated up-regulation of transcription factors and osteoid genes expression in MC3T3-E1 cells. Phytomedicine, 19(6), 551–561.

- [3] Zhu, Y. D., Guan, X., Chen, J., & Ge, G. B. (2021). Neobavaisoflavone Induces Bilirubin Metabolizing Enzyme UGT1A1 via PPARα and PPARγ. Frontiers in Pharmacology, 11, 628314.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Use Classification

Dates

2: Stompor M, Świtalska M, Podgórski R, Uram Ł, Aebisher D, Wietrzyk J. Synthesis and biological evaluation of 4'-O-acetyl-isoxanthohumol and its analogues as antioxidant and antiproliferative agents. Acta Biochim Pol. 2017;64(3):577-583. doi: 10.18388/abp.2017_1608. Epub 2017 Aug 12. PubMed PMID: 28803257.

3: Stompor M, Uram Ł, Podgórski R. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity. Molecules. 2017 Jun 30;22(7). pii: E1092. doi: 10.3390/molecules22071092. PubMed PMID: 28665345.

4: Liu M, Zhang W, Zhang W, Zhou X, Li M, Miao J. Prenylflavonoid Isoxanthohumol Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1. Toxins (Basel). 2017 Jun 30;9(7). pii: E208. doi: 10.3390/toxins9070208. PubMed PMID: 28665335; PubMed Central PMCID: PMC5535155.

5: Quifer-Rada P, Chiva-Blanch G, Jáuregui O, Estruch R, Lamuela-Raventós RM. A discovery-driven approach to elucidate urinary metabolome changes after a regular and moderate consumption of beer and nonalcoholic beer in subjects at high cardiovascular risk. Mol Nutr Food Res. 2017 Jun 13. doi: 10.1002/mnfr.201600980. [Epub ahead of print] PubMed PMID: 28608394.

6: Luescher S, Urmann C, Butterweck V. Effect of Hops Derived Prenylated Phenols on TNF-α Induced Barrier Dysfunction in Intestinal Epithelial Cells. J Nat Prod. 2017 Apr 28;80(4):925-931. doi: 10.1021/acs.jnatprod.6b00869. Epub 2017 Feb 24. PubMed PMID: 28234482.

7: Inui T, Okumura K, Matsui H, Hosoya T, Kumazawa S. Effect of harvest time on some in vitro functional properties of hop polyphenols. Food Chem. 2017 Jun 15;225:69-76. doi: 10.1016/j.foodchem.2017.01.002. Epub 2017 Jan 3. PubMed PMID: 28193435.

8: Yang L, Broderick D, Campbell Y, Gombart AF, Stevens JF, Jiang Y, Hsu VL, Bisson WH, Maier CS. Conformational modulation of the farnesoid X receptor by prenylflavonoids: Insights from hydrogen deuterium exchange mass spectrometry (HDX-MS), fluorescence titration and molecular docking studies. Biochim Biophys Acta. 2016 Dec;1864(12):1667-1677. doi: 10.1016/j.bbapap.2016.08.019. Epub 2016 Sep 3. PubMed PMID: 27596062; PubMed Central PMCID: PMC5071164.

9: Abdi F, Mobedi H, Roozbeh N. Hops for Menopausal Vasomotor Symptoms: Mechanisms of Action. J Menopausal Med. 2016 Aug;22(2):62-4. doi: 10.6118/jmm.2016.22.2.62. Epub 2016 Aug 30. PubMed PMID: 27617238; PubMed Central PMCID: PMC5016504.

10: Wang S, Dunlap TL, Howell CE, Mbachu OC, Rue EA, Phansalkar R, Chen SN, Pauli GF, Dietz BM, Bolton JL. Hop (Humulus lupulus L.) Extract and 6-Prenylnaringenin Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation. Chem Res Toxicol. 2016 Jul 18;29(7):1142-50. doi: 10.1021/acs.chemrestox.6b00112. Epub 2016 Jun 22. PubMed PMID: 27269377; PubMed Central PMCID: PMC4951797.

11: Venturelli S, Burkard M, Biendl M, Lauer UM, Frank J, Busch C. Prenylated chalcones and flavonoids for the prevention and treatment of cancer. Nutrition. 2016 Nov-Dec;32(11-12):1171-8. doi: 10.1016/j.nut.2016.03.020. Epub 2016 Apr 8. Review. PubMed PMID: 27238957.

12: Krajnović T, Kaluđerović GN, Wessjohann LA, Mijatović S, Maksimović-Ivanić D. Versatile antitumor potential of isoxanthohumol: Enhancement of paclitaxel activity in vivo. Pharmacol Res. 2016 Mar;105:62-73. doi: 10.1016/j.phrs.2016.01.011. Epub 2016 Jan 16. PubMed PMID: 26784390.

13: Zhang B, Chu W, Wei P, Liu Y, Wei T. Xanthohumol induces generation of reactive oxygen species and triggers apoptosis through inhibition of mitochondrial electron transfer chain complex I. Free Radic Biol Med. 2015 Dec;89:486-97. doi: 10.1016/j.freeradbiomed.2015.09.021. Epub 2015 Oct 8. PubMed PMID: 26453927.

14: Stompor M, Dancewicz K, Gabryś B, Anioł M. Insect Antifeedant Potential of Xanthohumol, Isoxanthohumol, and Their Derivatives. J Agric Food Chem. 2015 Aug 5;63(30):6749-56. doi: 10.1021/acs.jafc.5b02025. Epub 2015 Jul 27. PubMed PMID: 26176501.

15: Kim DW, Woo HS, Kim JY, Ryuk JA, Park KH, Ko BS. Phenols displaying tyrosinase inhibition from Humulus lupulus. J Enzyme Inhib Med Chem. 2016 Oct;31(5):742-7. doi: 10.3109/14756366.2015.1063621. Epub 2015 Jul 10. PubMed PMID: 26162028.

16: Martinez SE, Davies NM. Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat. Mol Nutr Food Res. 2015 Sep;59(9):1674-89. doi: 10.1002/mnfr.201500118. Epub 2015 Jul 1. PubMed PMID: 26079861.

17: Popoola OK, Marnewick JL, Rautenbach F, Ameer F, Iwuoha EI, Hussein AA. Inhibition of Oxidative Stress and Skin Aging-Related Enzymes by Prenylated Chalcones and Other Flavonoids from Helichrysum teretifolium. Molecules. 2015 Apr 20;20(4):7143-55. doi: 10.3390/molecules20047143. PubMed PMID: 25903365.

18: Żołnierczyk AK, Mączka WK, Grabarczyk M, Wińska K, Woźniak E, Anioł M. Isoxanthohumol--Biologically active hop flavonoid. Fitoterapia. 2015 Jun;103:71-82. doi: 10.1016/j.fitote.2015.03.007. Epub 2015 Mar 12. PubMed PMID: 25771121.

19: Gąsiorowska J, Teisseyre A, Uryga A, Michalak K. Inhibition of Kv1.3 Channels in Human Jurkat T Cells by Xanthohumol and Isoxanthohumol. J Membr Biol. 2015 Aug;248(4):705-11. doi: 10.1007/s00232-015-9782-0. Epub 2015 Feb 17. PubMed PMID: 25688010; PubMed Central PMCID: PMC4513206.

20: Büchter C, Havermann S, Koch K, Wätjen W. Isoxanthohumol, a constituent of hop (Humulus lupulus L.), increases stress resistance in Caenorhabditis elegans dependent on the transcription factor DAF-16. Eur J Nutr. 2016 Feb;55(1):257-65. doi: 10.1007/s00394-015-0843-z. Epub 2015 Feb 3. PubMed PMID: 25644181.

Explore Compound Types